Bromfenac-d7 vs. Unlabeled Bromfenac Sodium Sesquihydrate: A 7 Da Mass Difference Enables Unambiguous MS Detection and Accurate Quantification in Complex Biological Matrices
The primary differentiation of Bromfenac-d7 Sodium Sesquihydrate from its unlabeled counterpart is its 7 Da mass shift, achieved through the substitution of seven hydrogen atoms with deuterium. This mass difference is sufficient to avoid spectral overlap with the M+0 ion of the unlabeled analyte, a critical requirement for quantitative LC-MS/MS. General best practices for small molecule analysis state that a mass difference of at least 3 Da is required to prevent interference from the analyte's natural isotopic abundance . The 7 Da shift provided by this compound ensures that the internal standard signal is fully resolved from the analyte's [M+H]+ ion cluster, enabling accurate peak integration and reliable quantification across the calibration range.
| Evidence Dimension | Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | 7 Da (Nominal Mass Difference) |
| Comparator Or Baseline | 0 Da (Unlabeled Bromfenac Sodium Sesquihydrate) |
| Quantified Difference | +7 Da |
| Conditions | LC-MS/MS analysis; molecular weight of unlabeled C15H11BrNNaO3·1.5H2O = 383.17 Da, target compound = 390.22 Da |
Why This Matters
This mass shift is a minimum prerequisite for using the compound as a viable internal standard, ensuring the analyte and IS can be independently measured by the mass spectrometer.
